molecular formula C13H10FN5O2S B5838375 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B5838375
M. Wt: 319.32 g/mol
InChI Key: FJGPYSULOYEXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is an organic compound that features a tetrazole ring, a fluorine atom, and a benzenesulfonamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can modify the tetrazole ring.

Scientific Research Applications

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and enhances its biological activity. Its combination of fluorine and benzenesulfonamide groups further contributes to its versatility in various applications.

Properties

IUPAC Name

4-fluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGPYSULOYEXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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